molecular formula C18H21NO6 B3340800 Shi Epoxidation Oxazolidinone Ethyl Catalyst CAS No. 879880-79-2

Shi Epoxidation Oxazolidinone Ethyl Catalyst

Cat. No.: B3340800
CAS No.: 879880-79-2
M. Wt: 347.4 g/mol
InChI Key: FLYFZOSQSKQBNR-LBTNJELSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Shi Epoxidation Oxazolidinone Ethyl Catalyst is a specialized organocatalyst used in asymmetric epoxidation reactions. It is known for its ability to facilitate the formation of epoxides from alkenes with high enantioselectivity. The catalyst is derived from a fructose-based ketone and is recognized for its efficiency and alignment with green chemistry principles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the Shi Epoxidation Oxazolidinone Ethyl Catalyst involves the synthesis of a fructose-derived ketone. This process typically includes ketalization and oxidation steps. The ketone is then used in catalytic amounts to generate the active epoxidizing species, a dioxirane, in situ by oxidation with potassium peroxymonosulfate (Oxone) .

Industrial Production Methods

Industrial production of this catalyst focuses on optimizing the synthesis steps to ensure high yield and purity. The process involves careful control of reaction conditions, such as temperature and pH, to maximize the efficiency of the ketalization and oxidation reactions .

Chemical Reactions Analysis

Types of Reactions

The Shi Epoxidation Oxazolidinone Ethyl Catalyst primarily undergoes epoxidation reactions. It is used to convert alkenes into epoxides through the formation of a dioxirane intermediate .

Common Reagents and Conditions

The common reagents used in these reactions include potassium peroxymonosulfate (Oxone) as the oxidant and the fructose-derived ketone as the catalyst. The reactions are typically conducted in buffered, biphasic mixtures with phase transfer catalysts. The addition of potassium carbonate (K₂CO₃) can increase the rate of dioxirane formation .

Major Products

The major products formed from these reactions are epoxides, which are valuable intermediates in organic synthesis. The reactions are highly enantioselective, producing epoxides with high enantiomeric excess .

Mechanism of Action

The mechanism of action of the Shi Epoxidation Oxazolidinone Ethyl Catalyst involves the formation of a dioxirane intermediate. The fructose-derived ketone is oxidized by potassium peroxymonosulfate (Oxone) to form the dioxirane, which is a powerful epoxidizing agent. The dioxirane then reacts with the alkene to form the epoxide. The stereocenters in the ketone catalyst are close to the reacting center, ensuring high enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

  • Jacobsen-Katsuki Epoxidation Catalyst
  • Sharpless Epoxidation Catalyst
  • Prilezhaev Reaction Catalyst

Uniqueness

The Shi Epoxidation Oxazolidinone Ethyl Catalyst is unique due to its high enantioselectivity and efficiency in epoxidation reactions. It is derived from a renewable resource (fructose) and aligns with green chemistry principles, making it a more sustainable option compared to other epoxidation catalysts .

Properties

IUPAC Name

(3'aR,5S,7'aR)-3-(4-ethylphenyl)-2',2'-dimethylspiro[1,3-oxazolidine-5,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-2,7'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-11-5-7-12(8-6-11)19-10-18(25-16(19)21)15(20)14-13(9-22-18)23-17(2,3)24-14/h5-8,13-14H,4,9-10H2,1-3H3/t13-,14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFZOSQSKQBNR-LBTNJELSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3(C(=O)C4C(CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C[C@@]3(C(=O)[C@H]4[C@@H](CO3)OC(O4)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468245
Record name Shi Epoxidation Oxazolidinone Ethyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879880-79-2
Record name Shi Epoxidation Oxazolidinone Ethyl Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Shi Epoxidation Oxazolidinone Ethyl Catalyst
Reactant of Route 2
Reactant of Route 2
Shi Epoxidation Oxazolidinone Ethyl Catalyst
Reactant of Route 3
Shi Epoxidation Oxazolidinone Ethyl Catalyst
Reactant of Route 4
Shi Epoxidation Oxazolidinone Ethyl Catalyst
Reactant of Route 5
Shi Epoxidation Oxazolidinone Ethyl Catalyst
Reactant of Route 6
Reactant of Route 6
Shi Epoxidation Oxazolidinone Ethyl Catalyst

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.